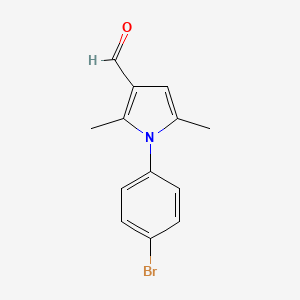
4-(p-Tolylamino-methyl)-1H-quinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(p-Tolylamino-methyl)-1H-quinolin-2-one, also known as TMQA, is a synthetic organic compound with a molecular weight of 264.33 . It has a CAS Number of 333984-13-7 .
Molecular Structure Analysis
The molecular formula of 4-(p-Tolylamino-methyl)-1H-quinolin-2-one is C17H16N2O . The InChI code is 1S/C17H16N2O/c1-12-6-8-14(9-7-12)18-11-13-10-17(20)19-16-5-3-2-4-15(13)16/h2-10,18H,11H2,1H3,(H,19,20) .科学的研究の応用
Binding Interaction Studies
The compound 4-(p-Tolylamino-methyl)-1H-quinolin-2-one and its derivatives have been synthesized and studied for their binding interactions with serum albumins, including bovine serum albumin and human serum albumin. Various photophysical studies were utilized to explore these interactions and to determine the feasible binding sites and changes in the microenvironment of the binding sites of serum albumins (Paul et al., 2019).
Antitumor Activity
Derivatives of 4-(p-Tolylamino-methyl)-1H-quinolin-2-one have demonstrated potent cytotoxic activity against various human cancer cell lines while showing weak inhibitory activity toward normal cell lines. This suggests potential applications in cancer therapy, with some compounds exhibiting significant anticancer activity in vivo (Huang et al., 2013).
Synthesis and Crystallography
The compound has been a subject of interest in the field of organic synthesis and crystallography. It's been synthesized via palladium-catalyzed intramolecular hydroarylation, and its crystal structure has been determined through X-ray single-crystal diffraction (Wei et al., 2013).
Microwave-assisted Synthesis
4-(p-Tolylamino-methyl)-1H-quinolin-2-one has been involved in microwave-assisted multistep synthesis, demonstrating the compound's versatility and the potential for efficient synthesis routes. This method highlights its importance in synthesizing biologically active compounds using controlled microwave-assisted organic synthesis (Glasnov et al., 2005).
Anticancer Activity of Related Compounds
Related compounds, sharing a similar structural core to 4-(p-Tolylamino-methyl)-1H-quinolin-2-one, have been synthesized and shown in vitro and in vivo anticancer activity, particularly against breast cancer cell lines. These studies underline the potential of the compound's structural family in the development of new anticancer agents (Wang et al., 2009).
Safety And Hazards
特性
IUPAC Name |
4-[(4-methylanilino)methyl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-12-6-8-14(9-7-12)18-11-13-10-17(20)19-16-5-3-2-4-15(13)16/h2-10,18H,11H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTZDUKNLNOJMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC(=O)NC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(p-Tolylamino-methyl)-1H-quinolin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

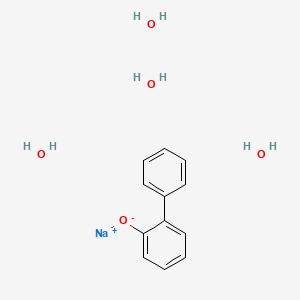


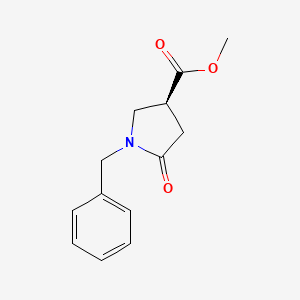
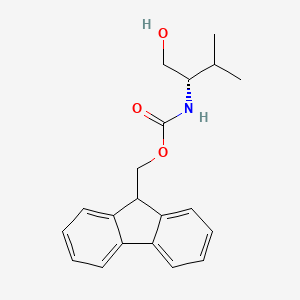
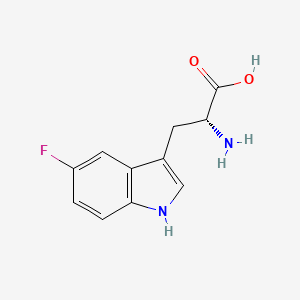

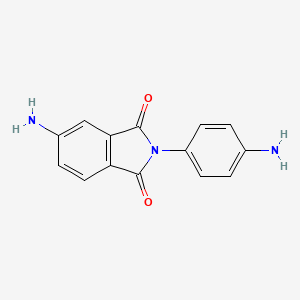
![[([1,2,4]Triazolo[1,5-a]pyrimidine-2-carbonyl)-amino]-acetic acid](/img/structure/B1331636.png)



